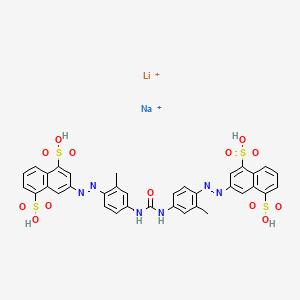
3,3'-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt is a complex organic compound with the molecular formula C35H28N6O13S4 . x Li . x Na. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Méthodes De Préparation
The synthesis of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt involves multiple steps. The process typically starts with the diazotization of 2-methyl-p-phenylenediamine, followed by coupling with naphthalene-1,5-disulphonic acid. The final product is obtained by neutralizing the resulting compound with lithium and sodium salts .
Industrial production methods often involve large-scale batch processes, where the reaction conditions such as temperature, pH, and reaction time are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Industry: The compound is widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mécanisme D'action
The mechanism of action of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt is unique due to its specific molecular structure and properties. Similar compounds include:
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulfonic acid): This compound has a similar structure but with different substituents, leading to different chemical and physical properties.
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, sodium salt: This compound is similar but lacks the lithium component, which can affect its solubility and reactivity.
These comparisons highlight the uniqueness of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt in terms of its chemical properties and applications.
Propriétés
Numéro CAS |
83221-71-0 |
|---|---|
Formule moléculaire |
C35H28LiN6NaO13S4+2 |
Poids moléculaire |
898.9 g/mol |
Nom IUPAC |
lithium;sodium;3-[[4-[[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C35H28N6O13S4.Li.Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;/q;2*+1 |
Clé InChI |
PEQFFHFKZDYQJR-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


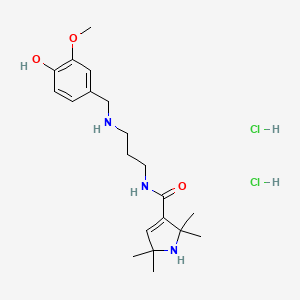
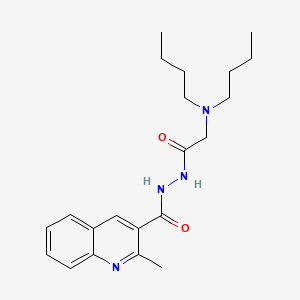
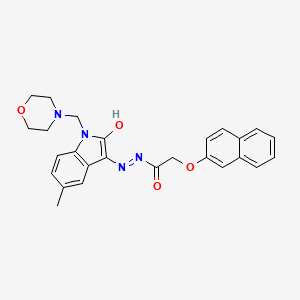


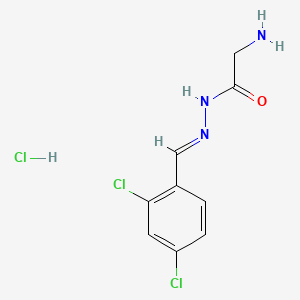

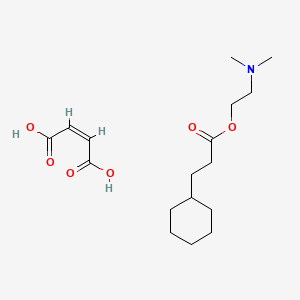
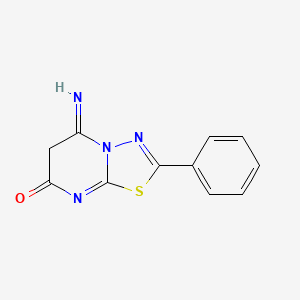
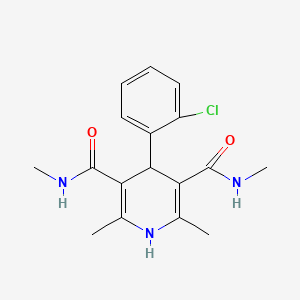



![5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12723777.png)
